1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine ring
Preparation Methods
The synthesis of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The preparation starts with the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:
Cyclization reactions: These are used to form the piperidine ring.
Substitution reactions: These introduce the methoxymethyl and methyl groups.
Oxidation and reduction reactions: These are used to achieve the desired oxidation state of the compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can be used to reduce ketone groups to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including as an anticonvulsant and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid include:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in drug design.
Piperidine derivatives: These compounds are widely used in pharmaceuticals and have similar structural features.
Pyrimidine derivatives: These compounds are important in medicinal chemistry for their biological activity.
The uniqueness of this compound lies in its combined piperidine and pyrimidine structure, which offers a unique set of chemical and biological properties .
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-15-11(17)6-10(8-20-2)14-13(15)16-5-3-4-9(7-16)12(18)19/h6,9H,3-5,7-8H2,1-2H3,(H,18,19) |
InChI Key |
LGPLWQHSWORPGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCCC(C2)C(=O)O)COC |
Origin of Product |
United States |
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